molecular formula C13H14Cl2N4S B6355978 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-13-9

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6355978
CAS No.: 1858256-13-9
M. Wt: 329.2 g/mol
InChI Key: AAWQARZJEAQMGG-UHFFFAOYSA-N
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Description

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a piperazine moiety linked to a 1,2,4-thiadiazole ring substituted with a 2,6-dichlorobenzyl group. This structure combines the electron-rich piperazine scaffold, known for its conformational flexibility and pharmacological relevance, with a thiadiazole ring that enhances metabolic stability and bioavailability .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4S/c14-10-2-1-3-11(15)9(10)8-12-17-13(20-18-12)19-6-4-16-5-7-19/h1-3,16H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWQARZJEAQMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with chlorinated aromatic aldehydes under acidic conditions. The resulting thiadiazole intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, as promising anticancer agents. The following points summarize significant findings:

  • Mechanism of Action : Thiadiazole compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that related thiadiazole derivatives possess IC50 values indicating effective inhibition of cancer cell growth across multiple cancer types such as breast, lung, and colon cancers .
  • Case Studies :
    • A review of 1,3,4-thiadiazole derivatives indicated that several compounds demonstrated significant activity against human colon cancer cell lines (HCT116), with GI50 values ranging from 0.74 to 10.0 μg/mL .
    • Another study synthesized a series of thiadiazole derivatives that showed promising results against HEPG2 liver cancer cells with an EC50 value of approximately 10.28 μg/mL .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This broad-spectrum activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Research Findings : In vitro studies have demonstrated that certain thiadiazole compounds possess significant antibacterial activity against strains like E. coli and S. aureus, making them candidates for further development in treating bacterial infections .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Study ReferenceApplicationKey Findings
AnticancerEffective against HCT116 with GI50 values < 10 μg/mL
AntimicrobialSignificant activity against E. coli and S. aureus
MechanismInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Thiadiazole/Benzyl Group Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 2,6-Dichlorophenylmethyl 372.29* Discontinued; structural uniqueness
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-Chlorophenyl 280.78 Available for research; anticonvulsant SAR
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine 3-Methyl 184.26 Simplified structure; baseline activity
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine 3-Chloro-thiadiazole; 4-fluorophenyl 298.77 Research use; moderate solubility
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl (oxadiazole variant) 316.21 Oxadiazole core; anticonvulsant potential

*Calculated based on formula C₁₃H₁₂Cl₂N₄S.

Key Observations:

Substituent Position and Halogen Effects :

  • The 2,6-dichlorophenyl group in the target compound provides steric hindrance and electronic effects distinct from analogues like 3-chlorophenyl () or 4-fluorophenyl (). These differences influence receptor binding; for example, dichlorinated aromatics are common in CNS-active drugs due to enhanced lipophilicity .
  • Replacement of thiadiazole with oxadiazole () reduces sulfur-related metabolic stability but may improve solubility .

Biological Activity Trends: Anticonvulsant activity is noted in analogues with dichlorophenyl groups (), though the target compound’s specific activity remains unverified. Compounds like 1-[3-(3-chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine () are part of broader SAR studies targeting neurological disorders. Piperazine-thiadiazole hybrids are prevalent in antimicrobial and antiviral research (), suggesting the target compound could share mechanistic pathways.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , where benzyl chlorides react with piperazine-thiadiazole intermediates. However, the 2,6-dichlorophenyl group may require specialized electrophilic substitution conditions .
  • Analogues with simpler substituents (e.g., 3-methyl in ) are synthesized in higher yields, highlighting a trade-off between complexity and practicality.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Thiadiazole rings generally resist oxidative metabolism better than oxadiazoles, favoring longer half-lives .

Research and Development Context

  • The discontinuation of the target compound () contrasts with active research on analogues like 1-(3-chlorophenyl)-thiadiazol-piperazine derivatives (), underscoring the importance of substituent optimization.
  • highlights dichlorophenyl’s role in anticonvulsant potency, suggesting the target compound merits reevaluation in neurological models.

Biological Activity

1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14Cl2N4S
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 1858256-13-9

The compound features a piperazine ring connected to a thiadiazole moiety substituted with a dichlorophenyl group. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole ring exhibit notable antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole .

CompoundMIC (µg/mL)Activity
This compound32.6Effective against E. coli
Reference Antibiotic (Ampicillin)47.5Control

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. The presence of the piperazine moiety is believed to enhance its interaction with inflammatory pathways. In vivo studies have shown that related compounds can significantly reduce inflammation markers in rodent models .

Anticancer Activity

Preliminary investigations into the anticancer properties of thiadiazole derivatives suggest promising results. Specifically, compounds similar to this compound have been noted for their ability to inhibit cancer cell proliferation in vitro. The mechanism is thought to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives found that modifications at the C-5 position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure was optimized through structure-activity relationship (SAR) studies to improve efficacy .
  • Inflammation Reduction : In a controlled experiment involving induced inflammation in mice, compounds with similar structural features demonstrated a reduction in edema and inflammatory cytokines when administered orally .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Synthesis typically involves coupling reactions between thiadiazole intermediates and piperazine derivatives. For example, acid-amine coupling (using reagents like EDCI/HOBt) or cyclization with Lawesson’s reagent can generate the 1,2,4-thiadiazole core . Characterization relies on IR spectroscopy (to confirm functional groups like C-N and C-S bonds), 1^1H/13^13C NMR (to verify substitution patterns and aromatic protons), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Modifications like β-cyclodextrin inclusion may reduce toxicity but require additional elemental analysis and spectral validation .

Q. How do structural modifications (e.g., 2,6-dichlorophenyl substitution) influence the compound’s physicochemical properties?

  • Methodological Answer : The 2,6-dichlorophenyl group enhances lipophilicity (logP), improving membrane permeability, while the electron-withdrawing Cl atoms stabilize the thiadiazole ring via resonance. Computational tools like MarvinSketch or ACD/Labs can predict logP and pKa values. Experimental validation includes HPLC retention time analysis and shake-flask partitioning . β-Cyclodextrin inclusion complexes, however, may reduce bioavailability despite improving aqueous solubility .

Advanced Research Questions

Q. What contradictory findings exist regarding the biological activity of this compound compared to its structural analogs?

  • Methodological Answer : Studies report conflicting results:

  • Antiplatelet vs. Cytotoxic Activity : β-Cyclodextrin-modified derivatives show reduced cytotoxicity but retain antiplatelet activity, suggesting a trade-off between toxicity and therapeutic efficacy .
  • Substituent Effects : Analogous compounds with 3,5-dichlorophenyl groups (vs. 2,6-dichlorophenyl) exhibit lower DPP-IV inhibitory activity, highlighting positional sensitivity in enzyme binding .
  • Piperazine Role : Piperazine units with saturated alkane substituents (e.g., in mansouramycins) enhance cytotoxicity, whereas bulky groups on the thiadiazole ring may sterically hinder target interactions .
    • Resolution Strategy : Cross-validate using in vitro (e.g., MTT assays) and in silico (molecular docking) approaches to reconcile discrepancies .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets like 5HT1A receptors or DPP-IV?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with residues in target proteins (e.g., 5HT1A’s Ser159 or DPP-IV’s Glu205/206). The 2,6-dichlorophenyl group’s steric bulk may occupy hydrophobic pockets, while the thiadiazole nitrogen forms hydrogen bonds .
  • QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups on the phenyl ring improve DPP-IV inhibition by stabilizing charge-transfer interactions .
  • MD Simulations : Assess binding stability over 100-ns trajectories (using GROMACS) to identify critical residues for affinity .

Q. How does the 2,6-dichlorophenylmethyl group impact pharmacokinetics compared to other halogenated analogs?

  • Methodological Answer :

  • Metabolic Stability : Chlorine atoms reduce CYP450-mediated oxidation, extending half-life (t1/2_{1/2}) in microsomal assays. Compare with fluoro- or bromo-substituted analogs using LC-MS/MS metabolite profiling .
  • Tissue Distribution : Radiolabeled 14^{14}C-compound studies in rodents show higher accumulation in lipid-rich tissues (e.g., liver) due to increased lipophilicity .
  • Toxicity Trade-offs : While 2,6-dichloro substitution enhances target affinity, it may elevate hepatotoxicity risks, necessitating Ames tests and hERG channel screening .

Data Contradiction Analysis

Q. Why do some studies report enhanced cytotoxicity with piperazine modifications, while others observe reduced activity?

  • Methodological Answer : Divergent results arise from:

  • Substituent Positioning : 2,6-dichloro substitution on phenyl maximizes steric complementarity in target pockets (e.g., tubulin in cancer cells), whereas 3,5-substitution disrupts binding .
  • Solubility Limitations : Piperazine derivatives with β-cyclodextrin show reduced cellular uptake despite lower toxicity, requiring nanoformulation (e.g., liposomes) to improve bioavailability .
  • Assay Variability : Differences in cell lines (e.g., MDA-MB-231 vs. HeLa) or endpoint measurements (apoptosis vs. necrosis) can skew results. Standardize protocols using CLSI guidelines .

Experimental Design Recommendations

Q. What in vitro and in vivo models are optimal for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro :
  • Anticancer : MTT assays on triple-negative breast cancer (MDA-MB-231) with apoptosis markers (Annexin V/PI) .
  • Antiplatelet : ADP-induced platelet aggregation assays using human PRP .
  • In Vivo :
  • Pharmacokinetics : Sprague-Dawley rats with IV/oral dosing and LC-MS/MS plasma analysis .
  • Efficacy : Xenograft models (e.g., murine melanoma B16F10) with tumor volume monitoring .

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